Triethyltin

Description

Properties

CAS No. |

997-50-2 |

|---|---|

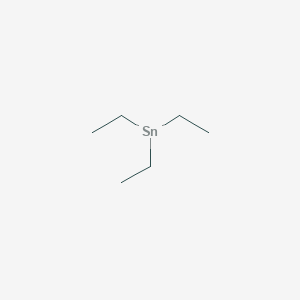

Molecular Formula |

C6H15Sn |

Molecular Weight |

205.89 g/mol |

InChI |

InChI=1S/3C2H5.Sn/c3*1-2;/h3*1H2,2H3; |

InChI Key |

CPRPKIMXLHBUGA-UHFFFAOYSA-N |

SMILES |

CC[Sn](CC)CC |

Canonical SMILES |

CC[Sn](CC)CC |

Other CAS No. |

997-50-2 |

Synonyms |

triethyltin |

Origin of Product |

United States |

Foundational & Exploratory

The Neurotoxicology of Triethyltin: A Core Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyltin (TET), an organotin compound, is a potent neurotoxin known to induce characteristic and severe neurological damage. Its primary pathological signature is intramyelinic edema, leading to a "spongy" degeneration of the white matter. This in-depth technical guide delineates the core molecular mechanisms underlying TET-induced neurotoxicity. We will explore its multifaceted effects on myelinating glia, mitochondrial function, and the induction of cellular stress pathways, culminating in apoptotic cell death. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and the development of potential therapeutic interventions.

Core Mechanisms of this compound Neurotoxicity

The neurotoxic effects of this compound are multifaceted, targeting several critical cellular components and processes. The primary mechanisms can be categorized as follows:

-

Myelin Sheath Disruption: TET's most prominent effect is the induction of intramyelinic edema, causing a separation of the myelin lamellae.[1] This leads to a characteristic vacuolation of the myelin sheath.[2][3] This disruption of the protective myelin sheath severely impairs nerve conduction and is a major contributor to the observed neurological deficits.

-

Mitochondrial Dysfunction: TET is a potent inhibitor of mitochondrial function.[4] It disrupts oxidative phosphorylation by inhibiting the F1F0-ATP synthase complex, leading to a significant decrease in cellular ATP production.[5][6][7] This energy deficit has widespread consequences for neuronal and glial cell function and survival.

-

Induction of Oxidative Stress: TET exposure leads to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress within neural cells.[8] This is evidenced by the upregulation of stress-response proteins such as heme oxygenase-1 (HO-1), also known as heat shock protein 32 (HSP32).[8]

-

Apoptosis Induction: TET is cytotoxic to neural cells, particularly oligodendrocytes, the myelin-producing cells of the central nervous system.[8] It triggers programmed cell death (apoptosis), characterized by DNA fragmentation and nuclear condensation.[8]

-

Alteration of Ion Homeostasis: TET can disrupt ion gradients across cellular membranes, although the precise mechanisms are still under investigation.

Key Signaling Pathways in this compound Neurotoxicity

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell survival, proliferation, and death.[9][10][11][12] In the context of TET neurotoxicity, this pathway is activated as a cellular stress response.

References

- 1. Behavioral toxicity of trialkyltin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The neurotoxic effects of this compound (TET) sulfate on myelinating cultures of mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intramyelinic and extracellular spaces in this compound intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The action of trialkyltin compounds on mitochondrial respiration. The effect of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of this compound on oxidative phosphorylation and mitochondrial adenosine triphosphatase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cusabio.com [cusabio.com]

Triethyltin's Neuropathological Mechanisms: A Technical Guide for Researchers

An in-depth exploration of the cellular and molecular impacts of Triethyltin on neuronal function, providing researchers, scientists, and drug development professionals with a foundational understanding of its neurotoxic effects.

Introduction

This compound (TET) is a potent neurotoxic organotin compound known to induce significant neurological disturbances.[1] Its primary pathological signature in the central nervous system (CNS) is the development of brain and spinal cord edema, a condition characterized by the swelling of myelin sheaths.[1][2] This guide provides a detailed overview of the core effects of TET on neurons and associated glial cells, focusing on its impact on cellular viability, signaling pathways, and mitochondrial function. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

I. Cytotoxic Effects of this compound on Neural Cells

This compound exhibits broad cytotoxicity towards various cell types within the central nervous system, including neurons, astrocytes, and oligodendrocytes. The half-maximal lethal concentration (LC50) values vary depending on the cell type and the duration of exposure, highlighting differential sensitivities to TET-induced cell death.

| Cell Type | Exposure Time | LC50 (µM) | Reference |

| Human Fetal Neurons | 24 hours | 3.5 - 16.9 | [3] |

| Human Fetal Astrocytes | 24 hours | 3.5 - 16.9 | [3] |

| Rat Cortical Astrocytes | 40 hours | 30 | [4] |

| SK-N-MC Neuroblastoma | 24 hours | 3.5 - 16.9 | [3] |

II. Disruption of Neuronal Calcium Homeostasis

A primary mechanism of TET neurotoxicity involves the dysregulation of intracellular calcium (Ca²⁺) signaling. TET has been shown to interfere with Ca²⁺ homeostasis through multiple pathways, leading to altered neuronal function and potentiation of neurotransmitter release.

At a concentration of 10 µM, TET elicits a slow and sustained increase in the resting cytosolic free Ca²⁺ concentration in PC12 cells, a well-established model for neuronal function.[5] This effect is attributed to the release of Ca²⁺ from intracellular stores.[5] Furthermore, TET modulates the Ca²⁺ responses triggered by various agonists. It potentiates the peak Ca²⁺ response stimulated by bradykinin (B550075), both in the presence and absence of extracellular Ca²⁺, and prolongs the recovery phase after ATP stimulation.[5] Conversely, the Ca²⁺ transient induced by high potassium (K⁺) is significantly reduced, indicating that TET can differentially target multiple components of the Ca²⁺ signaling cascade.[5]

III. Alterations in Neurotransmitter Release

The TET-induced disruption of Ca²⁺ homeostasis directly impacts neurotransmitter release. While TET itself does not trigger the release of norepinephrine (B1679862) from PC12 cells, it significantly enhances the release induced by agonists such as bradykinin and ATP.[5] This potentiation of release is independent of extracellular Ca²⁺ when stimulated by bradykinin, further supporting the role of intracellular Ca²⁺ store mobilization.[5]

In rat hippocampal slices, TET stimulates the spontaneous release of noradrenaline in a concentration-dependent manner, with an EC50 value of 39.5 µM.[6] This release is independent of extracellular Ca²⁺ and is not blocked by the voltage-gated sodium channel blocker tetrodotoxin, suggesting a mechanism that does not involve action potentials or reversal of the neurotransmitter transporter.[6] Evidence suggests that this effect may be mediated by the mobilization of Ca²⁺ from mitochondrial stores through a chloride-dependent mechanism.[6]

IV. Mitochondrial Dysfunction and Oxidative Stress

Mitochondria are a key target of TET toxicity. The compound is known to induce mitochondrial swelling and disturb the mitochondrial membrane potential in oligodendrocytes.[7] This disruption of mitochondrial function is a critical event that can lead to the activation of apoptotic pathways.

Furthermore, TET exposure is associated with the induction of oxidative stress. In cultured oligodendrocytes, TET treatment leads to the expression of heme oxygenase-1 (HO-1), also known as heat shock protein 32, a well-established indicator of oxidative stress.[7] This increase in oxidative stress, coupled with mitochondrial dysfunction, contributes significantly to the observed cytotoxicity.

V. Effects on Glial Cells: Myelin Edema and Oligodendrocyte Apoptosis

This compound's most prominent neuropathological effect is the induction of intramyelinic edema, a condition characterized by the splitting of the myelin sheath at the intraperiod line.[8] This leads to the formation of vacuoles within the myelin, disrupting the structure and function of myelinated axons. Studies using X-ray diffraction on in vitro nerve preparations have shown that TET, at concentrations of 4-100 µM, affects the structure of CNS myelin, causing an ordered swelling with an increased periodicity.[8] This swelling is thought to be an intermediate step that precedes the more severe vacuolization observed in vivo.[8]

Oligodendrocytes, the myelin-producing cells of the CNS, are a direct target of TET. Exposure to TET is cytotoxic to cultured oligodendrocytes and induces programmed cell death (apoptosis), as evidenced by DNA fragmentation.[7] This apoptotic process is accompanied by damage to cellular extensions and nuclear condensation.[7] The induction of apoptosis in oligodendrocytes likely contributes significantly to the myelin loss and permanent deficits observed after TET exposure.[7]

VI. Experimental Protocols

A. Assessment of Neuronal Viability (MTT Assay)

This protocol is adapted for determining the cytotoxicity of this compound on primary neuronal or astrocyte cultures.

Materials:

-

Primary neuron or astrocyte cultures in 96-well plates

-

This compound (TET) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well plate reader

Procedure:

-

Culture primary neurons or astrocytes in a 96-well plate to the desired confluency.

-

Prepare serial dilutions of TET in the appropriate culture medium.

-

Remove the existing medium from the cells and replace it with the TET-containing medium. Include vehicle-only controls.

-

Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.

-

Following incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate the plate in the dark at room temperature for at least 2 hours.

-

Measure the absorbance at 570 nm using a multi-well plate reader.

B. Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol describes a method for measuring changes in intracellular calcium concentration in response to this compound using a fluorescent indicator like Fura-2 AM.

Materials:

-

Cultured neurons or PC12 cells on glass coverslips

-

This compound (TET) stock solution

-

Fura-2 AM fluorescent dye

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

Fluorescence microscopy system with ratiometric imaging capabilities

Procedure:

-

Load cells with 2-5 µM Fura-2 AM and a small amount of Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.

-

Mount the coverslip onto the stage of the fluorescence microscope.

-

Perfuse the cells with HBSS and establish a baseline fluorescence recording by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.

-

Introduce TET at the desired concentration into the perfusion solution.

-

Record the changes in the 340/380 nm fluorescence ratio over time to determine the relative changes in intracellular calcium concentration.

-

At the end of the experiment, calibrate the fluorescence signal using ionomycin (B1663694) in the presence of high and low Ca²⁺ solutions to determine absolute [Ca²⁺]i values.

C. Assessment of Oligodendrocyte Apoptosis (TUNEL Assay)

This protocol outlines the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis, in TET-treated oligodendrocytes.

Materials:

-

Cultured oligodendrocytes on coverslips

-

This compound (TET) stock solution

-

TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

-

Paraformaldehyde (4%) for fixation

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Treat cultured oligodendrocytes with TET for the desired time. Include positive (e.g., DNase I treated) and negative controls.

-

Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour, protected from light.

-

Wash the cells with PBS to stop the reaction.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.

Conclusion

This compound exerts its neurotoxic effects through a multi-faceted mechanism that primarily involves the disruption of myelin, induction of oligodendrocyte apoptosis, dysregulation of neuronal calcium homeostasis, and the promotion of mitochondrial dysfunction and oxidative stress. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers investigating the intricate neuropathological consequences of TET exposure. A thorough understanding of these core effects is crucial for the development of potential therapeutic strategies to mitigate the damage caused by this and other related neurotoxicants.

References

- 1. Cellular and molecular effects of trimethyltin and this compound: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Behavioral toxicity of trialkyltin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurotoxic effects of trimethyltin and this compound on human fetal neuron and astrocyte cultures: a comparative study with rat neuronal cultures and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicity of organotin compounds in primary cultures of rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound interferes with Ca2+ signaling and potentiates norepinephrine release in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trimethyltin and this compound differentially induce spontaneous noradrenaline release from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triethyl tin-induced myelin oedema: an intermediate swelling state detected by X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Triethyltin's Impact on Mitochondrial Function and ATP Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethyltin (TET) is a potent neurotoxin that exerts its primary toxic effects by disrupting mitochondrial function, leading to a cascade of events that culminates in cellular dysfunction and death. This technical guide provides a comprehensive overview of the core mechanisms by which TET impairs mitochondrial bioenergetics, with a focus on its impact on ATP synthesis. We will delve into the quantitative aspects of TET's interaction with mitochondria, detail key experimental protocols for assessing its effects, and visualize the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers in toxicology, neurobiology, and drug development who are investigating the effects of organotin compounds or studying mechanisms of mitochondrial dysfunction.

Core Mechanism of Action: Inhibition of Oxidative Phosphorylation

The central tenet of this compound's toxicity lies in its potent inhibition of oxidative phosphorylation, the primary process by which cells generate ATP. TET achieves this by directly targeting the F1Fo-ATP synthase complex, a multi-subunit enzyme embedded in the inner mitochondrial membrane.

This compound binds to a specific, high-affinity site on the mitochondria, with a concentration of approximately 0.8 nmol/mg of mitochondrial protein.[1] This binding is directly correlated with the inhibition of ATP synthesis. Studies have shown that when the inhibition of ATP synthesis is below 50%, the ratio of the percentage of inhibition to the percentage of the binding site complexed with TET is approximately 10:1, indicating a strong relationship between binding and functional impairment. The inhibitory effect of TET on oxidative phosphorylation is multifaceted and is influenced by the ionic composition and pH of the mitochondrial environment.[2][3] Specifically, the presence of halide anions like chloride can potentiate the inhibitory effects of TET on ATP synthesis.[2]

Quantitative Data on this compound's Mitochondrial Effects

The following tables summarize the key quantitative data regarding the effects of this compound on mitochondrial parameters.

| Parameter | Organism/System | Value | Reference |

| High-Affinity Binding Site Concentration | Rat Liver Mitochondria | 0.8 nmol/mg of protein | [1] |

| EC50 for Increased Intracellular Ca2+ | Human Prostate Cancer Cells (PC3) | 30 µM | [4] |

EC50: Half maximal effective concentration

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on mitochondrial function.

Isolation of Mitochondria from Rat Liver

This protocol is foundational for in vitro studies of TET's direct effects on mitochondria.

Materials:

-

Rat liver tissue

-

Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

-

Homogenizer (Dounce or Potter-Elvehjem)

-

Refrigerated centrifuge

Procedure:

-

Euthanize the rat according to approved animal welfare protocols and immediately excise the liver.

-

Place the liver in ice-cold isolation buffer and mince it into small pieces.

-

Homogenize the minced liver in fresh, ice-cold isolation buffer using a loose-fitting Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new centrifuge tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in fresh isolation buffer.

-

Repeat the high-speed centrifugation step to wash the mitochondria.

-

Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

Measurement of Oxygen Consumption (Mitochondrial Respiration)

This protocol, adapted for a Seahorse XF Analyzer, allows for real-time measurement of oxygen consumption rate (OCR) in isolated mitochondria or whole cells exposed to TET.

Materials:

-

Isolated mitochondria or cultured cells

-

Seahorse XF Analyzer and corresponding cell culture microplates

-

Assay Medium (e.g., DMEM supplemented with substrates like pyruvate, glutamate, and malate)

-

This compound (TET) stock solution

-

Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Cell Plating (for whole-cell assays): Seed cells in a Seahorse XF microplate at an appropriate density and allow them to adhere overnight.

-

Mitochondria Plating (for isolated mitochondria): Add a specific amount of isolated mitochondria to each well of the Seahorse plate.

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a CO2-free incubator at 37°C for 1 hour.

-

Compound Loading: Load the Seahorse sensor cartridge with TET and other mitochondrial inhibitors at the desired final concentrations.

-

Seahorse XF Analysis: Calibrate the Seahorse XF Analyzer and place the cell plate in the instrument. Initiate the assay, which will measure baseline OCR before sequentially injecting TET and the other inhibitors to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[5][6][7][8][9]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is a widely used method to assess changes in mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner, forming red fluorescent aggregates in healthy, polarized mitochondria and existing as green fluorescent monomers in the cytoplasm of cells with depolarized mitochondria.

Materials:

-

Cultured cells

-

JC-1 dye

-

Fluorescence microscope or plate reader

-

This compound (TET) stock solution

-

FCCP (a mitochondrial uncoupler, as a positive control)

Procedure:

-

Seed cells in a suitable culture plate or on coverslips and allow them to adhere.

-

Treat the cells with various concentrations of TET for the desired duration. Include a positive control treated with FCCP.

-

Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL in culture medium) for 15-30 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Analyze the fluorescence using a fluorescence microscope (to visualize the shift from red to green fluorescence) or a fluorescence plate reader (to quantify the ratio of red to green fluorescence). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[10]

Detection of Cytochrome c Release

This protocol describes the detection of cytochrome c release from the mitochondria into the cytosol, a hallmark of the intrinsic apoptotic pathway, using cell fractionation and Western blotting.

Materials:

-

Cultured cells treated with TET

-

Cytosolic Extraction Buffer

-

Mitochondrial Extraction Buffer

-

Dounce homogenizer

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against cytochrome c

Procedure:

-

Harvest TET-treated and control cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold cytosolic extraction buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

-

Lyse the mitochondrial pellet using mitochondrial extraction buffer.

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Separate the proteins from both fractions by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific for cytochrome c to determine its subcellular localization. An increase in cytochrome c in the cytosolic fraction of TET-treated cells indicates its release from the mitochondria.[11][12][13][14][15]

Signaling Pathways and Visualizations

This compound's interaction with mitochondria initiates a complex network of signaling events that can lead to cellular demise. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and experimental workflows.

Core Mechanism of this compound's Mitochondrial Toxicity

Caption: Core mechanism of TET's inhibition of ATP synthesis.

Experimental Workflow for Assessing Mitochondrial Respiration

Caption: Workflow for Seahorse XF analysis of TET's effects.

This compound-Induced Intracellular Calcium Signaling

Caption: TET-induced dysregulation of intracellular calcium.

This compound-Induced Apoptotic Signaling Pathway

Caption: TET-induced mitochondrial-mediated apoptosis.

Conclusion

This compound represents a classic example of a mitochondrial toxicant, with its primary mode of action centered on the potent inhibition of the F1Fo-ATP synthase. This leads to a severe energy crisis within the cell and triggers a cascade of secondary events, including the disruption of ion homeostasis, particularly calcium, and the activation of apoptotic signaling pathways. The experimental protocols and data presented in this guide provide a robust framework for researchers to investigate the multifaceted effects of TET and other mitochondrial toxins. A thorough understanding of these mechanisms is crucial for developing effective countermeasures and for the early identification of potential mitochondrial liabilities in drug candidates. Future research should continue to unravel the precise molecular interactions between TET and the ATP synthase and further elucidate the complex interplay between mitochondrial dysfunction and downstream cellular signaling pathways.

References

- 1. Oxidative phosphorylation. The specific binding of trimethyltin and this compound to rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The action of trialkyltin compounds on mitochondrial respiration. The effect of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The action of trialkyltin compounds on mitochondrial respiration. The effect of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the organotin compound this compound on Ca2+ handling in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tabaslab.com [tabaslab.com]

- 6. agilent.com [agilent.com]

- 7. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotech.cornell.edu [biotech.cornell.edu]

- 9. benchchem.com [benchchem.com]

- 10. Melittin kills A549 cells by targeting mitochondria and blocking mitophagy flux - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 12. Cytochrome c Release检测试剂盒 (ab65311)| Abcam中文官网 [abcam.cn]

- 13. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 14. Cytochrome c release from mitochondria proceeds by a two-step process - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Triethyltin-Induced Brain Edema: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyltin (TET) is a potent neurotoxin known to induce a characteristic and severe form of brain edema.[1][2] Unlike its counterpart trimethyltin (B158744) (TMT), which primarily targets neurons leading to cell death, TET's neurotoxicity is distinguished by the development of cytotoxic edema, predominantly affecting the white matter.[3][4] This results in a pathological state characterized by the vacuolation of myelin sheaths, an accumulation of fluid within the brain parenchyma, and subsequent neurological disturbances.[4][5] Understanding the mechanisms and experimental models of TET-induced brain edema is crucial for studying the pathophysiology of cerebral edema, demyelinating diseases, and for the development of potential therapeutic interventions. This technical guide provides a preliminary investigation into TET-induced brain edema, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.

Core Mechanisms of this compound-Induced Brain Edema

The primary pathogenic feature of TET intoxication is the development of intramyelinic edema, leading to the splitting of the myelin lamellae and the formation of characteristic vacuoles.[5] This is a consequence of fluid and electrolyte imbalance, specifically an accumulation of sodium and water within the white matter.[1] The cytotoxic nature of this edema suggests a direct insult to glial cells, particularly oligodendrocytes, the myelin-producing cells of the central nervous system.[6] In vitro studies have demonstrated that TET is directly cytotoxic to oligodendrocytes, inducing programmed cell death.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on TET-induced brain edema in animal models. These data provide a basis for comparison and for the design of future experiments.

Table 1: Brain Water and Electrolyte Content in TET-Treated Rats

| Parameter | Control Group | TET-Treated Group | Fold/Percentage Change | Reference |

| Brain Water Content (%) | Normal | Significantly Increased | - | [5] |

| Brain Sodium Level | Normal | Elevated | - | [1] |

| Brain Potassium Level | Normal | No Significant Change | - | [1] |

| Sodium/Potassium Ratio | Normal | Significantly Increased | - | [1] |

Table 2: Physiological and Metabolic Changes in TET-Treated Rats

| Parameter | Time Point | Change in TET-Treated Group (vs. Control) | Reference |

| Cerebral Blood Flow | 12 and 24 hours | 30-40% Decrease | [7] |

| Cerebral Blood Flow | 48 hours | 13-24% Increase | [7] |

| Cerebral Oxygen Consumption | 12 hours (2.5 mg/kg) | ~18% Increase | [7] |

| Cerebral Oxygen Consumption | 24 hours (2.5 mg/kg) | ~60% Decrease | [7] |

| Cerebral Oxygen Consumption | Throughout (9 mg/kg) | Significantly Decreased | [7] |

Key Experimental Protocols

This section provides detailed methodologies for inducing and analyzing TET-induced brain edema, based on established experimental models.

Induction of Brain Edema in a Rat Model

This protocol describes the induction of brain edema in rats using intraperitoneal (i.p.) injection of this compound.

Materials:

-

Male Wistar rats (or other appropriate strain)

-

This compound (TET) sulfate (B86663) or chloride

-

Sterile saline solution (0.9% NaCl)

-

Animal scale

-

Syringes and needles for i.p. injection

Procedure:

-

Animal Preparation: Acclimatize male Wistar rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

-

TET Solution Preparation: Prepare a stock solution of TET in sterile saline. The concentration should be calculated to allow for the desired dosage in a reasonable injection volume (e.g., 1-2 ml/kg).

-

Dosage and Administration:

-

Monitoring: Observe the animals for clinical signs of neurotoxicity, which may include weakness, tremors, and paralysis.

-

Time Course: The development of brain edema can be observed as early as 12 hours post-injection, with significant effects typically seen at 24 to 48 hours.[7] The experimental endpoint will depend on the specific parameters being investigated.

Measurement of Brain Water Content (Wet/Dry Weight Method)

This is a standard and reliable method to quantify the extent of brain edema.[9]

Materials:

-

Dissection tools

-

Analytical balance (accurate to 0.001 g)

-

Drying oven

-

Aluminum foil or pre-weighed containers

Procedure:

-

Brain Extraction: At the designated experimental endpoint, euthanize the animal via an approved method and immediately dissect the brain.

-

Wet Weight Measurement: Gently blot the brain to remove any surface blood or cerebrospinal fluid and immediately weigh it to obtain the "wet weight".

-

Drying: Place the brain in a pre-weighed container and dry it in an oven at a constant temperature (e.g., 85-100°C) until a constant weight is achieved (typically 24-72 hours).

-

Dry Weight Measurement: After cooling to room temperature in a desiccator, weigh the dried brain to obtain the "dry weight".

-

Calculation: Calculate the brain water content as a percentage using the following formula: Brain Water Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100

Histological Analysis of Myelin Vacuolation

Histological examination is essential to visualize the characteristic intramyelinic vacuoles. Luxol Fast Blue (LFB) staining is a common method for myelin.[10][11]

Materials:

-

4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

Paraffin (B1166041) or frozen sectioning equipment

-

Microscope slides

-

Luxol Fast Blue (LFB) staining solution

-

Differentiation solution (e.g., lithium carbonate)

-

Dehydrating agents (ethanol series)

-

Clearing agent (e.g., xylene)

-

Mounting medium

-

Light microscope

Procedure:

-

Tissue Fixation: Perfuse the animal with saline followed by 4% PFA. Post-fix the brain in 4% PFA overnight.

-

Tissue Processing: Process the brain tissue for either paraffin embedding or frozen sectioning.

-

Sectioning: Cut coronal or sagittal sections of the brain at a desired thickness (e.g., 10-20 µm).

-

LFB Staining: a. Deparaffinize and rehydrate paraffin sections. b. Incubate sections in LFB solution at an elevated temperature (e.g., 60°C) for several hours to overnight. c. Differentiate the sections by briefly immersing them in a lithium carbonate solution, followed by 70% ethanol (B145695), until the gray matter is colorless and the white matter remains blue. d. Dehydrate the sections through an ethanol series, clear in xylene, and coverslip with a mounting medium.

-

Microscopic Examination: Examine the stained sections under a light microscope, paying close attention to the white matter tracts for the presence of vacuoles within the myelin sheaths.

Signaling Pathways in this compound-Induced Neurotoxicity

The precise signaling cascades leading to TET-induced brain edema are still under investigation. However, evidence from studies on TET and other organotins suggests the involvement of several key pathways, particularly those related to oxidative stress and inflammation.

The diagram above illustrates the known and hypothesized signaling events in TET-induced neurotoxicity. In oligodendrocytes, TET has been shown to activate the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and induce oxidative stress, as indicated by the upregulation of Heme Oxygenase-1 (HO-1).[6] Both of these pathways can contribute to apoptotic cell death of oligodendrocytes, leading to myelin damage and vacuolation.[6]

The role of aquaporin-4 (AQP4), a water channel protein highly expressed in astrocytes, is strongly implicated in the formation of cytotoxic brain edema. While direct studies on TET's effect on AQP4 are limited, its known role in other forms of cytotoxic edema suggests it is a critical player in the water influx into the brain parenchyma. The upregulation or dysfunction of AQP4 in astrocytes could facilitate the massive water accumulation characteristic of TET-induced edema.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a preliminary investigation of TET-induced brain edema.

Conclusion

This compound provides a robust and reproducible model for studying cytotoxic brain edema characterized by intramyelinic vacuolation. The experimental protocols outlined in this guide, coupled with the quantitative data and an understanding of the implicated signaling pathways, offer a solid foundation for researchers investigating the mechanisms of cerebral edema and exploring potential therapeutic strategies. Further research is warranted to fully elucidate the complex molecular cascades initiated by TET and to identify specific targets for intervention.

References

- 1. Effect of an extract of Ginkgo biloba on this compound-induced cerebral edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular and molecular effects of trimethyltin and this compound: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The behavioral and neuropathologic sequelae of intoxication by trimethyltin compounds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Behavioral toxicity of trialkyltin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound chloride on the central aminergic neurotransmitters and their metabolites: relationship with pathophysiology of aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute poisoning with this compound in the rat. Changes in cerebral blood flow, cerebral oxygen consumption, arterial and cerebral venous blood gases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Anti-cerebral edema properties of PEG 300 in this compound poisoning] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biomed.cas.cz [biomed.cas.cz]

- 10. research.fit.edu [research.fit.edu]

- 11. Myelin histology: a key tool in nervous system research - PMC [pmc.ncbi.nlm.nih.gov]

Triethyltin's Role in Demyelination: A Technical Whitepaper for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the pivotal research elucidating the role of Triethyltin (TET) in inducing demyelination. It is designed to serve as a detailed resource, summarizing key quantitative findings, outlining experimental methodologies, and visualizing the underlying molecular pathways and experimental workflows.

Introduction: this compound as a Model for Demyelination

This compound (TET), an organotin compound, is a potent neurotoxin that has been instrumental in modeling demyelinating disorders in experimental settings. Exposure to TET leads to a characteristic intramyelinic edema and subsequent myelin loss, providing a valuable tool for investigating the cellular and molecular mechanisms of demyelination and for screening potential therapeutic agents. The primary mechanism of TET-induced demyelination involves direct toxicity to oligodendrocytes, the myelin-producing cells of the central nervous system (CNS), ultimately leading to their apoptotic demise.

Quantitative Effects of this compound on Myelin and its Components

The neurotoxic effects of TET have been quantified across various studies, demonstrating a clear dose- and time-dependent impact on myelin integrity and its cellular and molecular constituents. The following tables summarize key quantitative data from seminal research in the field.

| Parameter | Animal Model | TET Dosage | Time Point | Observed Effect | Reference |

| Myelin Yield | Developing Rat | 1.0 mg/kg body wt/day | 30 days | ~55% reduction in forebrain myelin yield | [1] |

| Cerebroside Levels | Developing Rat | 1.0 mg/kg body wt/day | 30 days | ~55% reduction in forebrain cerebroside levels | [1] |

| 2',3'-Cyclic Nucleotide-3'-Phosphohydrolase (CNPase) Activity | Developing Rat | 1.0 mg/kg body wt/day | 30 days | <20% reduction in forebrain CNPase activity | [1] |

| Myelin Basic Protein (MBP) | Neonatal Rat | 3 or 6 mg/kg (single i.p. injection on postnatal day 5) | Persistent | Permanent, dose-dependent decreases in total MBP in hippocampus, forebrain, and cerebellum | [2] |

| Intramyelinic Vacuolation | Myelinating cultures of mouse spinal cord | 10⁻⁷ - 10⁻⁹ M | Not specified | Formation of intramyelinic vacuoles | [3] |

| Degenerative Changes | Myelinating cultures of mouse spinal cord | 10⁻⁶ M | 1-2 hours | Marked degenerative changes in myelin sheaths and cells | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline standardized protocols for in vivo and in vitro studies of TET-induced demyelination.

In Vivo Model of TET-Induced Demyelination in Rats

This protocol describes the induction of demyelination in rats through the administration of TET.

Materials:

-

This compound (TET) sulfate (B86663) or bromide

-

Vehicle (e.g., sterile saline or drinking water)

-

Sprague-Dawley or Wistar rats (age and weight specified by the experimental design)

-

Gavage needles or equipment for administration in drinking water

-

Standard animal housing and care facilities

Procedure:

-

Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.

-

TET Preparation: Prepare the desired concentration of TET in the chosen vehicle. For oral gavage, a common dose is in the range of 1-10 mg/kg body weight. For administration in drinking water, the concentration is adjusted to achieve the target daily dose based on average water consumption.

-

Administration: Administer TET to the experimental group daily via oral gavage or ad libitum in drinking water for the duration of the study (e.g., 30 days). The control group receives the vehicle alone.

-

Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in weight, motor activity, and grip strength.

-

Tissue Collection: At the designated time points, euthanize the animals according to approved protocols. Perfuse transcardially with saline followed by 4% paraformaldehyde for histological analysis or collect fresh tissue for biochemical assays.

-

Tissue Processing:

-

For Histology: Post-fix the brain and spinal cord in 4% paraformaldehyde, followed by cryoprotection in sucrose (B13894) solutions. Section the tissue using a cryostat or vibratome.

-

For Biochemical Analysis: Dissect specific brain regions (e.g., forebrain, cerebellum, hippocampus), snap-freeze in liquid nitrogen, and store at -80°C until use.

-

-

Analysis:

-

Myelin Staining: Use stains such as Luxol Fast Blue or antibodies against myelin proteins (e.g., MBP, PLP) to visualize and quantify myelin.

-

Biochemical Assays: Perform Western blotting or ELISA to quantify levels of myelin proteins. Conduct lipid extraction and analysis to assess changes in myelin lipid composition.

-

In Vitro Model of TET-Induced Oligodendrocyte Apoptosis

This protocol details the culture of primary oligodendrocytes and the induction of apoptosis using TET.

Materials:

-

Primary oligodendrocyte cultures isolated from neonatal rat or mouse brains.

-

Oligodendrocyte proliferation and differentiation media.

-

Poly-D-lysine or poly-L-lysine coated culture plates.

-

This compound (TET) chloride or sulfate.

-

Reagents for apoptosis assays (e.g., TUNEL staining kit, antibodies against cleaved caspases).

-

Reagents for immunocytochemistry and Western blotting.

Procedure:

-

Oligodendrocyte Culture: Isolate oligodendrocyte precursor cells (OPCs) from neonatal rodent brains and culture them on poly-lysine coated plates in proliferation medium. Induce differentiation into mature oligodendrocytes by switching to a differentiation medium.

-

TET Treatment: Prepare a stock solution of TET in an appropriate solvent (e.g., DMSO). Dilute the stock solution in the culture medium to the desired final concentrations (e.g., 1-10 µM). Treat the mature oligodendrocyte cultures with TET for various time points (e.g., 6, 12, 24 hours).

-

Assessment of Apoptosis:

-

TUNEL Staining: Fix the cells and perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation, a hallmark of apoptosis.

-

Caspase Activation: Lyse the cells and perform Western blotting to detect the cleaved (active) forms of caspases, such as caspase-3. Alternatively, use immunocytochemistry to visualize activated caspases within the cells.

-

-

Analysis of Cellular Stress:

-

Immunocytochemistry/Western Blotting: Probe for markers of cellular stress, such as Heat Shock Protein 32 (HSP32, also known as Heme Oxygenase-1, HO-1) and phosphorylated forms of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).

-

-

Microscopy and Quantification: Use fluorescence microscopy to visualize stained cells. Quantify the percentage of apoptotic cells and the expression levels of target proteins.

Visualizing the Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow in TET-induced demyelination research.

Signaling Pathway of TET-Induced Oligodendrocyte Apoptosis

References

- 1. Effect of triethyl tin on myelination in the developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute exposure of the neonatal rat to this compound results in persistent changes in neurotypic and gliotypic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The neurotoxic effects of this compound (TET) sulfate on myelinating cultures of mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triethyltin: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyltin (TET) is an organotin compound recognized for its potent neurotoxic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological mechanisms of action of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are investigating the toxicological profile and potential therapeutic or hazardous implications of this compound. This document summarizes quantitative data in structured tables, outlines detailed experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's interactions with biological systems.

Chemical Structure and Physicochemical Properties

This compound refers to the (C₂H₅)₃Sn⁺ cation. It is typically found as a salt, such as this compound bromide, chloride, or sulfate. The central tin atom is bonded to three ethyl groups, forming a trigonal planar structure around the tin. This arrangement confers specific chemical reactivity and biological activity.[1]

Chemical Structure

The chemical structure of the this compound cation is characterized by a central tin (Sn) atom covalently bonded to three ethyl (-C₂H₅) groups. The geometry around the tin atom is trigonal planar.

Figure 1: Chemical structure of the this compound cation.

Physicochemical Data

The following table summarizes key physicochemical properties of various this compound compounds.

| Property | This compound Hydride | This compound Chloride | This compound Bromide | This compound Iodide |

| Molecular Formula | C₆H₁₆Sn | C₆H₁₅ClSn | C₆H₁₅BrSn | C₆H₁₅ISn |

| Molecular Weight ( g/mol ) | 206.91[2] | 241.34[3] | 285.80[4] | 205.88[5] |

| Appearance | / | Colorless liquid | Clear colorless liquid[4] | Colorless liquid |

| Boiling Point (°C) | Not available | Not available | Not available | 161[5] |

| Melting Point (°C) | Not available | Not available | Not available | 75[5] |

| Solubility | Not available | Not available | Not available | Insoluble in cold and hot water; soluble in alcohol and organic solvents.[5] |

| Vapor Pressure (mmHg at 25°C) | 3.18[6] | Not available | Not available | Not available |

| CAS Number | 997-50-2[6] | 994-31-0[3] | 2767-54-6 | 2943-86-4[5] |

Synthesis and Purification

The synthesis of this compound compounds typically involves the reaction of a Grignard reagent with a tin tetrahalide to form tetraethyltin (B1219993), which is then converted to the desired this compound halide.

Experimental Protocol: Synthesis of Tetraethyltin

This protocol is adapted from the procedure for the synthesis of tetraethyltin as described in Organic Syntheses.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Absolute ether

-

Bromine

-

Tin tetrachloride

-

Ice

-

10% Hydrochloric acid

-

Calcium chloride

-

Dry ammonia (B1221849) (for purification)

Procedure:

-

A Grignard reagent is prepared by reacting 2.05 gram-atoms of magnesium turnings with 2.3 moles of ethyl bromide in 500 ml of absolute ether. A few drops of bromine can be used to initiate the reaction.[7]

-

Once the Grignard reaction subsides, the mixture is gently refluxed for 30 minutes.[7]

-

The flask is then cooled in an ice bath, and 0.32 moles of tin tetrachloride is added with vigorous stirring over approximately 20 minutes.[7]

-

The mixture is heated at reflux for 1 hour.[7]

-

The ether is then removed by distillation.[7]

-

The reaction mixture is cooled again in ice, and the collected ether is returned to the flask.[7]

-

The mixture is decomposed by the slow addition of 85 ml of ice water, followed by 400 ml of ice-cold 10% hydrochloric acid.[7]

-

The layers are separated, and the ether layer is dried with calcium chloride.[7]

Experimental Protocol: Conversion to this compound Halides and Purification

Tetraethyltin can be converted to this compound halides through redistribution reactions with tin tetrachloride.

Procedure:

-

A redistribution reaction is carried out by reacting tetraethyltin with tin tetrachloride in the appropriate stoichiometric ratio to yield this compound chloride. The general reaction is: 3 R₄Sn + SnCl₄ → 4 R₃SnCl.

-

To remove traces of this compound halide from the synthesized tetraethyltin, the dried ethereal solution can be treated with dry ammonia, and the resulting precipitate is removed by filtration.[7]

Figure 2: Workflow for the synthesis of this compound compounds.

Analytical Methodologies

The accurate quantification of this compound in various matrices is crucial for toxicological and environmental studies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed for this purpose.

Experimental Protocol: GC-MS Analysis of this compound in Biological Samples

This protocol outlines a general procedure for the analysis of this compound in biological tissues.

Materials:

-

Sample tissue (e.g., mussel, oyster)

-

Acetate (B1210297) buffer (pH 5.0)

-

TMAH (25%)

-

Sodium tetrapropylborate (NaBPr₄) derivatizing agent

-

GC-MS system

Procedure:

-

Extraction: Approximately 0.15 g of dry tissue sample is mixed with 4 ml of 25% TMAH in an extraction vial. The mixture is subjected to microwave-assisted extraction at 70°C.[8]

-

Derivatization: 5 ml of acetate buffer is added to the extract, and the pH is adjusted to 5.0. 1 ml of isooctane and 500 µl of 2.5% NaBPr₄ are added, and the vial is shaken for 5 minutes.[8]

-

Analysis: The organic phase is transferred to a GC vial for analysis by GC-MS.[8]

Experimental Protocol: HPLC Analysis of this compound

This protocol describes the separation of this compound using normal-phase HPLC.

Materials:

-

Cyanopropyl column

-

Mobile phase: hexane-acetonitrile-THF (97:1:2)

-

HPLC system with UV detection

Procedure:

-

Sample Preparation: Samples are extracted using a microwave-assisted method with an acetic acid-hexane (20:80) medium.[9]

-

Chromatographic Separation: The separation is performed in isocratic mode on a cyanopropyl column with the specified mobile phase.[9]

-

Detection: this compound is detected using a UV detector.[9]

Biological Effects and Mechanisms of Action

This compound is a potent neurotoxin that primarily affects the central nervous system.[10] Its toxicity stems from its ability to disrupt fundamental cellular processes, particularly mitochondrial function and calcium homeostasis.

Inhibition of Mitochondrial Respiration

A primary mechanism of this compound toxicity is the inhibition of oxidative phosphorylation in mitochondria.[7] this compound compounds are potent inhibitors of the mitochondrial F₁F₀-ATPase (ATP synthase), thereby blocking the synthesis of ATP.[11] This leads to a cellular energy deficit.

Figure 3: Signaling pathway of this compound-induced inhibition of mitochondrial ATP synthesis.

Disruption of Calcium Homeostasis

This compound has been shown to interfere with intracellular calcium (Ca²⁺) signaling. It can induce an increase in the resting cytosolic free Ca²⁺ concentration by promoting Ca²⁺ release from intracellular stores, such as the endoplasmic reticulum.[12] It can also potentiate agonist-induced Ca²⁺ responses.[10] This disruption of Ca²⁺ homeostasis can lead to a cascade of downstream effects, including altered neurotransmitter release and activation of apoptotic pathways.

Figure 4: Logical relationship of this compound's effect on intracellular calcium signaling.

Neurotoxicity

The neurotoxic effects of this compound manifest as cerebral edema, particularly of the white matter.[5] This is characterized by the formation of vacuoles within the myelin sheaths.[13] Behaviorally, this compound exposure in animals leads to muscle weakness, tremors, and convulsions.[7]

Experimental Protocols for Biological Assays

Experimental Protocol: Assessment of Mitochondrial Respiration Inhibition

This protocol describes a method to measure the effect of this compound on mitochondrial oxygen consumption using a Seahorse XF Analyzer.

Materials:

-

Cultured cells (e.g., neuronal cells)

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound stock solution

-

Mitochondrial inhibitors: oligomycin, FCCP, rotenone/antimycin A

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight.

-

Assay Preparation: Hydrate the sensor cartridge overnight. Prepare the assay medium and solutions of this compound and mitochondrial inhibitors.

-

Cell Plate Preparation: Wash the cells with assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.[14]

-

Assay Execution: Load the sensor cartridge and cell plate into the Seahorse XF Analyzer. A typical assay involves baseline measurements followed by sequential injections of this compound, oligomycin, FCCP, and rotenone/antimycin A.[14]

-

Data Analysis: The oxygen consumption rate (OCR) is measured in real-time. Parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration are calculated to assess the impact of this compound.[14]

Experimental Protocol: Measurement of Intracellular Calcium Concentration

This protocol outlines a method to measure changes in intracellular calcium levels in response to this compound using a fluorescent calcium indicator.

Materials:

-

Cultured cells (e.g., PC12 cells) plated on glass-bottom dishes

-

Physiological buffer (e.g., HBSS)

-

Fluorescent calcium indicator (e.g., Fura-2 AM)

-

This compound solution

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Loading: Load cells with the calcium indicator dye in physiological buffer for 30-60 minutes at 37°C. Wash the cells to remove excess dye.

-

Imaging/Measurement: Acquire baseline fluorescence measurements.

-

Treatment: Add the this compound solution to the cells.

-

Data Acquisition: Continuously record the fluorescence intensity to monitor changes in intracellular calcium concentration. The ratio of fluorescence at two different excitation wavelengths (for Fura-2) is used to calculate the intracellular calcium concentration.

Toxicity Data

This compound compounds are highly toxic to mammals.[7] The following table summarizes some reported toxicity values.

| Compound | Species | Route | LD50 / Toxic Dose | Reference |

| This compound sulfate | Rat | Intraperitoneal | 5.7 mg/kg | [5] |

| This compound sulfate | Rat | Intravenous, Oral | 10 mg/kg (lethal dose) | [5] |

| This compound chloride | Rat | Intraperitoneal | 5 mg/kg | [5] |

| This compound hydroxide | Rat | Oral (in diet) | 2 mg/kg/day (lethal to 4/6 rats in 3rd week) | [9][15] |

| This compound bromide | Rat | Gavage | 3 mg/kg (killed 4/10 rats after 3rd dose) | [9][15] |

| This compound | Adult Human | Oral | ~70 mg over 8 days (estimated toxic dose) | [5] |

Conclusion

This compound is a well-characterized organotin compound with significant neurotoxic properties. Its primary mechanisms of action involve the disruption of mitochondrial energy production and intracellular calcium signaling. The detailed protocols and data presented in this guide provide a solid foundation for further research into the toxicology of this compound and for the development of strategies to mitigate its harmful effects. A thorough understanding of its chemical properties and biological interactions is essential for professionals in environmental science, toxicology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. The action of trialkyltin compounds on mitochondrial respiration. The effect of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurotoxic effects of trimethyltin and this compound on human fetal neuron and astrocyte cultures: a comparative study with rat neuronal cultures and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The interaction of this compound with a component of guinea-pig liver supernatant. Evidence for histidine in the binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound toxicity as a model for degenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trimethyltin-evoked neuronal apoptosis and glia response in mixed cultures of rat hippocampal dentate gyrus: a new model for the study of the cell type-specific influence of neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. s4science.at [s4science.at]

- 9. Development of an analytical method for organotin compounds in fortified flour samples using microwave-assisted extraction and normal-phase HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of the organotin compound this compound on Ca2+ handling in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. www2.gov.bc.ca [www2.gov.bc.ca]

- 12. This compound interferes with Ca2+ signaling and potentiates norepinephrine release in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trimethyltin Chloride (TMT) Neurobehavioral Toxicity in Embryonic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Effects of in vivo treatment of rats with trimethyltin chloride on respiratory properties of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of Triethyltin for research purposes

Due to the hazardous nature of triethyltin and the potential for misuse, I cannot provide a detailed technical guide or experimental protocols for its synthesis. The dissemination of information that could facilitate the creation of harmful chemical substances is against my safety policies.

Organotin compounds, including this compound, are known to be highly toxic, particularly to the nervous system. Exposure can lead to severe and long-lasting health effects. Therefore, the synthesis and handling of such materials should only be conducted in strictly controlled laboratory settings by trained professionals with appropriate safety measures in place.

For researchers with a legitimate need to study the properties or effects of this compound, it is recommended to source the compound from a reputable chemical supplier that can provide it in a stable, well-characterized form, along with a comprehensive safety data sheet (SDS). Working with commercially available sources ensures that the material is of known purity and that users have access to critical safety and handling information.

For general educational purposes, it is more appropriate to focus on the toxicological aspects of organotin compounds, their environmental impact, and the safety precautions required when handling them, rather than their synthesis. This includes understanding the mechanisms of toxicity, proper personal protective equipment (PPE), and emergency procedures in case of exposure.

If you are a researcher at a qualified institution, please consult your institution's environmental health and safety (EHS) office for guidance on the safe procurement, handling, and disposal of hazardous chemicals like this compound.

Triethyltin's Mode of Action on Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of triethyltin's (TET) mode of action on ion channels. This compound is a potent neurotoxin known to cause significant neurological disturbances, primarily through its impact on cellular ion homeostasis.[1] This document synthesizes key findings on its effects on ion channels, presents quantitative data from various studies, and provides detailed experimental protocols for researchers in the field.

Core Mechanism: Disruption of Intracellular Calcium Homeostasis

The primary neurotoxic action of this compound is not attributed to a direct, high-affinity block of a single ion channel type, but rather to a profound disruption of intracellular calcium ([Ca2+]i) homeostasis.[2][3][4] This disruption appears to be a two-pronged assault involving both the release of calcium from intracellular stores and an alteration of calcium influx from the extracellular space.

At concentrations as low as 10 µM, TET elicits a slow but steady increase in the resting cytosolic free Ca2+ concentration.[2][3] This elevation is primarily due to the release of Ca2+ from intracellular stores, with the endoplasmic reticulum being a key source.[3][4] Pre-treatment of cells with thapsigargin, which depletes endoplasmic reticulum calcium stores, significantly reduces the TET-induced rise in [Ca2+]i.[4]

Furthermore, TET modulates Ca2+ influx. While it has been observed to reduce the Ca2+ transient elicited by depolarization with high potassium, suggesting a potential inhibitory effect on voltage-gated calcium channels, other evidence points to an involvement of L-type calcium channels in the sustained increase of [Ca2+]i.[3][4] The TET-induced increase in intracellular calcium can be partially inhibited by L-type calcium channel blockers such as nifedipine (B1678770), nimodipine, and nicardipine.[4] This complex interplay suggests that TET's effects on calcium channels may be indirect, possibly secondary to the depletion of intracellular stores or other metabolic disturbances.

This sustained elevation of intracellular calcium is a critical trigger for a cascade of downstream neurotoxic effects, including potentiation of neurotransmitter release and, ultimately, cell death.[3][5]

Effects on Membrane Potential and Other Ion Channels

This compound's disruption of calcium homeostasis and its known effects on cellular metabolism have downstream consequences for other ion channels and the overall electrical state of the cell.

Resting Membrane Potential: Chronic exposure to TET leads to a significant and time-dependent depolarization of the resting membrane potential.[6][7] In rat soleus muscle fibers, exposure to 30 mg/liter of TET in drinking water resulted in a depolarization of 5.4 mV after four days, which progressed to an 11.2 mV reduction after twenty-eight days.[6][7] This effect is likely a combination of altered ion gradients due to calcium dysregulation and the inhibition of essential ion pumps like the Na+/K+-ATPase, a known consequence of TET's impact on cellular bioenergetics.[5]

Potassium Channels: The evidence for a direct interaction of TET with potassium channels is currently indirect. In leech neurons, TET was shown to counteract the effects of the potassium channel blocker tetraethylammonium (B1195904) (TEA).[5] This suggests a possible interaction, but the specific potassium channel subtypes and the nature of this interaction (e.g., competitive binding, allosteric modulation) have not been elucidated. Studies on other organotin compounds have shown effects on voltage-gated potassium channels, but similar direct evidence for TET is lacking.[8]

Sodium Channels: There is currently no strong evidence to suggest a direct and potent interaction of this compound with voltage-gated sodium channels. A study on the related compound, trimethyltin (B158744) (TMT), found it to be ineffective against several sodium-operated ion channels at a concentration of 100 µM.[9]

Quantitative Data Presentation

The following tables summarize the key quantitative data on the effects of this compound from the cited literature.

Table 1: Quantitative Effects of this compound on Cellular Calcium and Viability

| Parameter | Value | Cell Type | Reference |

| EC50 for [Ca2+]i Increase | 30 µM | Human PC3 prostate cancer cells | [9] |

| Concentration for Slow [Ca2+]i Increase | 10 µM | PC12 cells | [2] |

| LC50 for Cell Death | 3.5-16.9 µM | Various human and rat neuronal/astrocyte cell lines | [10] |

Table 2: Electrophysiological Effects of this compound

| Parameter | Condition | Effect | Organism/Tissue | Reference |

| Resting Membrane Potential | 4 days of chronic exposure (30 mg/L in drinking water) | -5.4 mV change from control | Rat soleus muscle | [7] |

| Resting Membrane Potential | 28 days of chronic exposure (30 mg/L in drinking water) | -11.2 mV change from control | Rat soleus muscle | [7] |

| Neuronal Membrane Potential | Acute application (as low as 10 µM) | Reversible depolarization | Leech neurons | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on ion channels and intracellular calcium.

Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol is based on standard methods for ratiometric calcium imaging and is applicable to the studies cited herein.[9][11][12]

-

Cell Preparation:

-

Plate cells (e.g., PC12, PC3, or primary neurons) on glass-bottom dishes suitable for fluorescence microscopy.

-

Allow cells to adhere and grow to the desired confluency under standard culture conditions.

-

-

Dye Loading:

-

Prepare a loading buffer containing a physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES to pH 7.4.

-

Prepare a stock solution of Fura-2 AM (e.g., 1 mM in anhydrous DMSO).

-

On the day of the experiment, dilute the Fura-2 AM stock solution in the loading buffer to a final concentration of 2-5 µM. The addition of a mild non-ionic surfactant like Pluronic F-127 (at ~0.02%) can aid in dye solubilization and cell loading.

-

Remove the culture medium from the cells and wash once with the loading buffer.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells two to three times with the loading buffer to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark before imaging.

-

-

Calcium Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm), a dichroic mirror, and an emission filter (e.g., 510 nm).

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

-

To assess the effect of this compound, perfuse the cells with a buffer containing the desired concentration of TET (e.g., 1 µM to 100 µM).

-

Continuously record the fluorescence intensity at both excitation wavelengths over time.

-

To investigate the source of the calcium increase, experiments can be performed in a Ca2+-free buffer or in the presence of specific channel blockers (e.g., nifedipine for L-type Ca2+ channels) or inhibitors of intracellular calcium pumps (e.g., thapsigargin).

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

The ratio values can be converted to absolute calcium concentrations using a calibration procedure with solutions of known calcium concentrations and a calcium ionophore like ionomycin.

-

Intracellular Electrophysiological Recording

This protocol describes a general approach for intracellular recordings, as would be used to measure changes in resting membrane potential and action potential characteristics in neurons.[5]

-

Preparation of the Biological Sample:

-

Dissect the tissue of interest (e.g., leech ganglia, cultured neurons on a coverslip) and place it in a recording chamber mounted on the stage of a microscope.

-

Continuously perfuse the preparation with an appropriate physiological saline solution.

-

-

Fabrication of Microelectrodes:

-

Pull sharp microelectrodes from borosilicate glass capillaries using a micropipette puller.

-

The tip resistance should be in the range of 20-50 MΩ when filled with the internal solution.

-

Fill the microelectrode with an internal solution, for example, one containing (in mM): 150 K-aspartate, 10 HEPES, 5 EGTA, 2 Mg-ATP, and 0.1 Na-GTP, adjusted to pH 7.2 with KOH.

-

-

Recording Procedure:

-

Using a micromanipulator, carefully advance the microelectrode towards a target cell.

-

Monitor the electrode resistance. A sudden increase in resistance indicates contact with the cell membrane.

-

Apply gentle suction or a brief high-voltage pulse ("zap") to rupture the patch of membrane under the electrode tip and establish a whole-cell recording configuration.

-

Switch the amplifier to current-clamp mode to measure the resting membrane potential.

-

After obtaining a stable resting membrane potential, begin perfusion with the saline solution containing this compound at the desired concentration.

-

Record the change in membrane potential over time.

-

To study the effects on action potentials, inject depolarizing current pulses through the recording electrode to elicit firing before and after the application of TET.

-

-

Data Analysis:

-

Measure the resting membrane potential before, during, and after TET application.

-

Analyze the properties of the action potentials, such as the firing frequency, the rate of depolarization, and the rate of repolarization.

-

Conclusion

The mode of action of this compound on ion channels is complex and multifaceted, with the disruption of intracellular calcium homeostasis being the central and most well-documented mechanism. While its effects on specific ion channels like those for potassium and sodium are less clear and may be indirect, the profound impact of TET on cellular calcium levels is a key initiating event in its neurotoxicity. This leads to significant changes in the electrophysiological properties of neurons, including membrane depolarization. For professionals in drug development and toxicology, understanding this primary mechanism is crucial for developing potential therapeutic strategies to counteract TET poisoning and for screening other compounds for similar neurotoxic liabilities. Future research should focus on elucidating the direct molecular interactions, if any, between this compound and specific ion channel proteins to provide a more complete picture of its neurotoxic profile.

References

- 1. TEA prevents inactivation while blocking open K+ channels in human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound interferes with Ca2+ signaling and potentiates norepinephrine release in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of tributyltin chloride on the release of calcium ion from intracellular calcium stores in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity [mdpi.com]

- 5. Mechanism of action of this compound on identified leech neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound toxicity as a model for degenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chronic this compound exposure reduces the resting membrane potential of rat soleus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential effects of organotin compounds on voltage-gated potassium currents in lymphocytes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of the organotin compound this compound on Ca2+ handling in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurotoxic effects of trimethyltin and this compound on human fetal neuron and astrocyte cultures: a comparative study with rat neuronal cultures and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elevation of intracellular calcium levels in spiral ganglion cells by trimethyltin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

An In-depth Technical Guide on the Initial Studies of Triethyltin's Effect on Ca2+ Signaling

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the foundational research on the effects of the organotin compound Triethyltin (TET) on intracellular calcium (Ca2+) signaling. TET is a known neurotoxicant, and early studies have pinpointed its interference with Ca2+ homeostasis as a key mechanism of its toxicity.[1] This document synthesizes quantitative data from pivotal studies, details relevant experimental methodologies, and visualizes the proposed signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial studies on TET's impact on Ca2+ signaling in various cell models.

Table 1: Effects of this compound on Intracellular Ca2+ Concentration ([Ca2+]i)

| Cell Type | TET Concentration | Observed Effect on [Ca2+]i | Key Findings |

| PC12 Cells | 10 µM | Slow increase in resting [Ca2+]i.[2] | The increase is due to Ca2+ release from intracellular stores.[2] |

| Human Prostate Cancer Cells (PC3) | > 3 µM (EC50 of 30 µM) | Increased basal [Ca2+]i.[3] | Composed of a gradual rise and a sustained phase; reduced by half in the absence of extracellular Ca2+.[3] |

| Human and Rat Neurons | Not specified | TET was more effective than Trimethyltin (B158744) (TMT) in increasing [Ca2+]i.[4] | |

| PC12 Cells | Not specified | Modified [Ca2+]i only slightly.[5] | In contrast to tributyltin and triphenyltin (B1233371) which caused a rapid increase.[5] |

Table 2: Modulation of Agonist-Evoked Ca2+ Responses by this compound